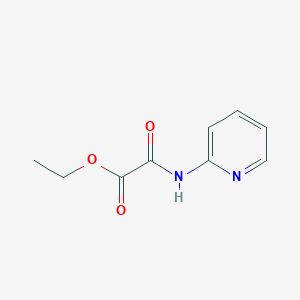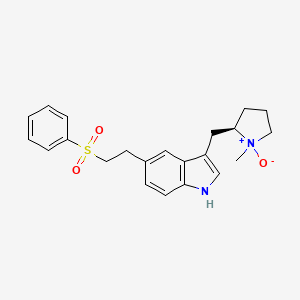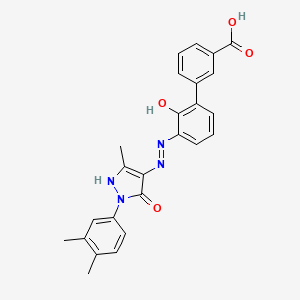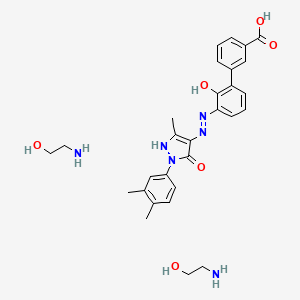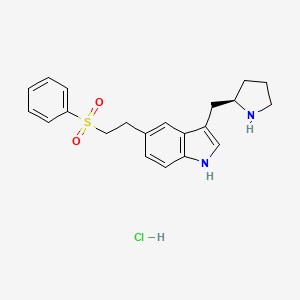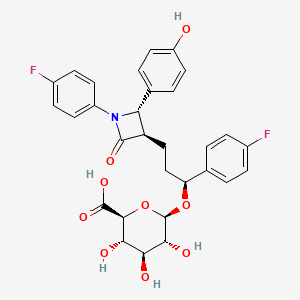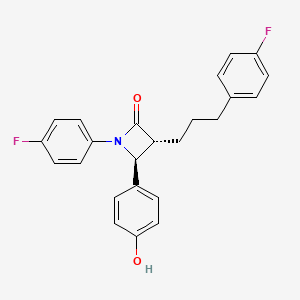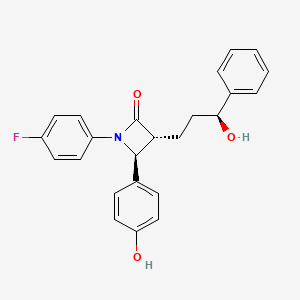
7-Hydroxy Alosetron
Overview
Description
7-Hydroxy Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . The hydroxylation at the 7th position of Alosetron enhances its pharmacological properties, making this compound a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 7-Hydroxy Alosetron involves several steps, starting from the base compound Alosetron. One common synthetic route includes the hydroxylation of Alosetron using specific reagents and conditions. For instance, the reaction of Alosetron with hydroxylating agents under controlled conditions can yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
7-Hydroxy Alosetron undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Alosetron.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
7-Hydroxy Alosetron has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of serotonin receptor antagonists.
Biology: The compound is utilized in biological assays to investigate the role of serotonin receptors in various physiological processes.
Medicine: Research on this compound focuses on its potential therapeutic effects in treating gastrointestinal disorders and other conditions related to serotonin dysregulation.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors
Mechanism of Action
7-Hydroxy Alosetron exerts its effects by antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract and other peripheral and central locations. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms related to IBS .
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy Alosetron include other serotonin 5-HT3 receptor antagonists such as:
Ondansetron: Used primarily as an antiemetic to prevent nausea and vomiting.
Granisetron: Another antiemetic with a similar mechanism of action.
Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors. This compound is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs
Properties
IUPAC Name |
7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXIOYMDTFXAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-44-3 | |
| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
